molecular formula C10H13N3 B14717528 N,N,6-trimethyl-1H-benzimidazol-2-amine CAS No. 22704-51-4

N,N,6-trimethyl-1H-benzimidazol-2-amine

Cat. No.: B14717528
CAS No.: 22704-51-4
M. Wt: 175.23 g/mol
InChI Key: MOJKRKTVPCOWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,6-Trimethyl-1H-benzimidazol-2-amine (CAS 29096-75-1 and 22704-51-4) is a benzimidazole derivative featuring methyl substitutions at the N1, N3, and C6 positions. Its structure (SMILES: CNC1NC2=C(C=C(C=C2)C)C) includes a benzimidazole core, a bicyclic system with fused benzene and imidazole rings. This compound is of interest in medicinal chemistry and materials science due to the benzimidazole scaffold's prevalence in bioactive molecules .

Properties

IUPAC Name

N,N,6-trimethyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-4-5-8-9(6-7)12-10(11-8)13(2)3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJKRKTVPCOWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319772
Record name N,N,6-trimethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22704-51-4
Record name NSC350160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,6-trimethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of N,N,6-trimethyl-1H-benzimidazol-2-amine with structurally related compounds:

Substituent Position and Electronic Effects

  • In contrast, the N,N,6-trimethyl derivative’s methyl groups donate electrons, reducing ring electrophilicity. The chlorine substituent may also confer antibacterial activity, as seen in similar halogenated benzimidazoles .
  • 6-Nitro-1H-benzimidazol-2-amine (CAS 6232-92-4) : The nitro group at C6 strongly withdraws electrons, making the compound more polar and reactive. This contrasts with the C6 methyl group in the target compound, which increases hydrophobicity. Nitro derivatives are often intermediates for further functionalization but may pose toxicity risks due to nitro group reduction .
  • N,N-Dimethyl-6-nitro-1H-benzimidazol-2-amine (CAS 5955-71-5): Combines N,N-dimethylation with a nitro group at C6. The dimethylamine enhances solubility in organic solvents compared to the non-methylated nitro analog, while the nitro group retains reactivity. This hybrid structure highlights how mixed substituents balance electronic and solubility properties .

Functional Group Diversity

  • N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine : Features a thiazole ring connected via a methylene group. The thiazole introduces additional hydrogen-bonding sites and π-π stacking capacity, which are absent in the target compound. Such derivatives are explored for metal-catalyzed C–H functionalization due to their N,O-bidentate directing groups .
  • N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine : Incorporates a pyrimidine ring linked to the benzimidazole. The pyrimidine’s electron-deficient nature facilitates intermolecular hydrogen bonding (e.g., N–H⋯N interactions), as observed in crystallographic studies. This contrasts with the target compound’s lack of extended conjugation .

Data Table: Key Properties of Selected Benzimidazole Derivatives

Compound Name CAS Number Substituents Melting Point (°C) Key Properties
This compound 29096-75-1 N,N-dimethyl, C6 methyl Not reported High lipophilicity, metabolic stability
5-Chloro-2-methyl-1H-benzimidazol-6-amine - C5 chloro, C6 methyl 108 Antibacterial activity, electrophilic
6-Nitro-1H-benzimidazol-2-amine 6232-92-4 C6 nitro >250 Reactive intermediate, polar
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine - Pyrimidinyl linkage 623 Hydrogen-bonding, planar structure
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine - Thiazole-methylene >250 Bidentate directing group, versatile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.